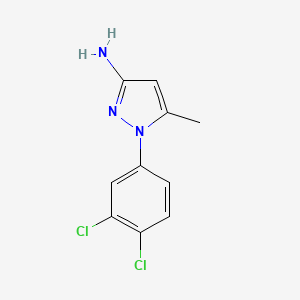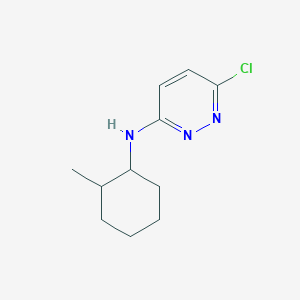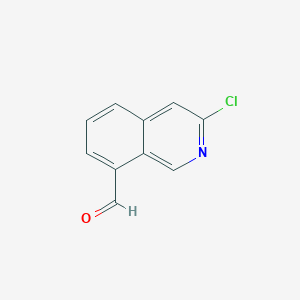
3-Chloroisoquinoline-8-carbaldehyde
Übersicht
Beschreibung
3-Chloroisoquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol . It is a yellow solid.
Molecular Structure Analysis
The molecular structure of 3-Chloroisoquinoline-8-carbaldehyde consists of a quinoline ring system, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring) .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde, a related compound, has been extensively studied. The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives
Research has shown significant advancements in the chemistry of chloroquinoline carbaldehydes, including 3-Chloroisoquinoline-8-carbaldehyde. These compounds are primarily used in the synthesis of various quinoline derivatives. These derivatives have been synthesized through methods like Vilsmeier formulation and aromatic nucleophilic substitution, showcasing their versatility in organic chemistry (Hamama et al., 2018).
Corrosion Inhibition
Quinoline derivatives, including those related to 3-Chloroisoquinoline-8-carbaldehyde, have been studied for their corrosion inhibition properties. These compounds have demonstrated excellent inhibition abilities for mild steel in acidic environments, following the Langmuir adsorption model. Their effectiveness as mixed-type inhibitors makes them valuable in protecting metals from corrosion (Lgaz et al., 2017).
Antibacterial and Antioxidant Activities
Some derivatives of chloroquinoline carbaldehydes have shown potent antibacterial activity against various bacterial strains. Additionally, these compounds display moderate antioxidant activity, making them potential candidates for therapeutic applications (Zeleke et al., 2020).
Potential in Cancer Therapy
Certain derivatives synthesized from chloroquinoline carbaldehydes, like those related to 3-Chloroisoquinoline-8-carbaldehyde, may have implications in cancer therapy. They have been studied as inhibitors of AKT1, a protein kinase involved in cancer progression, demonstrating potential therapeutic applications in this field (Ghanei et al., 2016).
Green Chemistry Synthesis
Recent studies have focused on green synthetic methods for chloroquinoline carbaldehydes. These methods include microwave, ultrasound, and grinding/solvent-free techniques, emphasizing the importance of environmentally friendly approaches in chemical synthesis (Patel et al., 2020).
DNA Binding Studies
Chloroquinoline carbaldehyde derivatives have been examined for their ability to interact with DNA. Such studies are crucial for understanding the molecular mechanisms of potential pharmaceutical compounds and their interaction with biological macromolecules (Lamani et al., 2008).
Zukünftige Richtungen
The future directions for the study of 3-Chloroisoquinoline-8-carbaldehyde could include further exploration of its synthesis methods, chemical reactions, and potential applications. The chemistry of related compounds such as 2-chloroquinoline-3-carbaldehyde has been extensively studied, providing a foundation for future research .
Eigenschaften
IUPAC Name |
3-chloroisoquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-7-2-1-3-8(6-13)9(7)5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZMTPFCJXAQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroisoquinoline-8-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





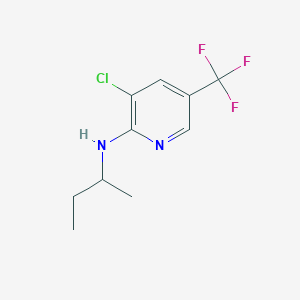
amine](/img/structure/B1461812.png)
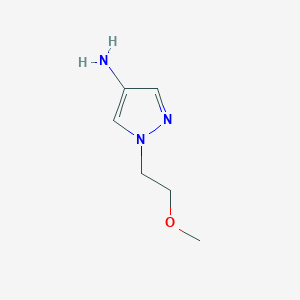
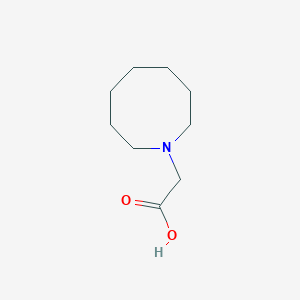
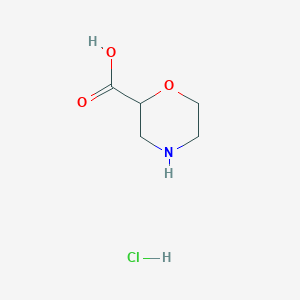
![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)
![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)


